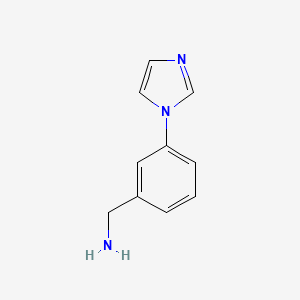

(3-(1H-Imidazol-1-YL)phenyl)methanamine

Description

Historical Context and Discovery

First reported in patent literature circa 2002, this compound emerged as part of efforts to develop alpha-1 adrenergic receptor modulators. The compound's structural blueprint combines features from two pharmacologically significant classes:

- Benzylamine derivatives : Known for neurotransmitter modulation

- Imidazole-containing compounds : Recognized for enzymatic interactions

Early synthesis routes involved multi-step N-alkylation procedures using 3-aminobenzyl alcohol and imidazole precursors. The 2014 medicinal chemistry study marked a turning point by demonstrating its viability as a building block for kinase inhibitors.

Significance in Chemical Research

This compound exhibits three key research advantages:

- Tautomeric flexibility : The imidazole ring enables proton transfer between N1 and N3 positions, creating dynamic electronic environments

- Chelation capacity : The amine and imidazole groups form stable complexes with transition metals

- Structural modularity : Position-selective functionalization at the phenyl ring (C2/C4) enables tailored derivatives

Recent applications include:

Classification and Relation to Imidazole Family

As a hybrid molecule, it belongs to two structural categories:

Structurally analogous to histamine but differs in:

Overview of Academic Literature

Key research milestones demonstrate evolving applications:

The compound's π-π stacking capability (evidenced by X-ray studies) and moderate basicity (pKa ~7.5) make it particularly valuable in supramolecular chemistry. Current research focuses on its enantioselective synthesis and quantum chemical modeling of electronic properties.

Properties

IUPAC Name |

(3-imidazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGJUHDNSODLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696832 | |

| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-11-3 | |

| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(1H-imidazol-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

(3-(1H-Imidazol-1-YL)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the activity of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the production of active or inactive metabolites, which can further modulate its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the precise mechanisms through which this compound exerts its biological effects.

Biological Activity

(3-(1H-Imidazol-1-YL)phenyl)methanamine, also known as a derivative of imidazole and aniline, has garnered attention for its potential biological activities. This compound features an imidazole ring attached to a phenyl group, which contributes to its pharmacological properties. Its chemical formula is C10H12N4, with a molecular weight of 173.21 g/mol.

Structure and Synthesis

The structure of this compound is significant in determining its biological activity. The imidazole moiety is known for its role in various biological processes, including interactions with neurotransmitter systems. Several synthesis methods have been explored to produce this compound, allowing for modifications that enhance its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential against various pathogens. For instance, it exhibited weak activity against Candida neoformans with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL .

- Antiviral Activity : Preliminary studies suggest that derivatives of imidazole compounds can inhibit viral interactions, particularly in the context of HIV-1 integrase .

- Neuropharmacological Effects : In silico studies have predicted its interaction with neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.

Antimicrobial Studies

In a comparative study of various imidazole derivatives, this compound was evaluated alongside other compounds for antimicrobial efficacy. The results indicated that while it was less potent than some halogenated analogs, it still demonstrated significant antifungal properties.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antifungal against C. neoformans |

| Halogenated Analog | ≤0.25 | Anti-MRSA |

Cytotoxicity Assessments

Cytotoxicity studies conducted on human embryonic kidney cells (HEK293) revealed that while several compounds exhibited cytotoxic effects, this compound did not show significant toxicity at concentrations up to 32 µg/mL, indicating a favorable safety profile for therapeutic applications .

Interaction Studies

The binding affinity of this compound with various enzymes and receptors has been explored through molecular docking studies. These studies suggest that the compound may interact with targets involved in inflammation and pain pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Case Study on Antiviral Properties : A study investigating the inhibitory effects of imidazole derivatives on HIV-1 integrase found that certain structural modifications significantly enhanced antiviral activity .

- Neuropharmacological Applications : Research has indicated that compounds similar to this compound can modulate neurotransmitter receptors, providing insights into their potential use in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3-(1H-Imidazol-1-yl)phenyl)methanamine can be contextualized against related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C10H11N3 | -NH2 at phenyl-3; imidazole at phenyl-3 | 173.21 | Potential enzyme inhibitor scaffold | 7, 18 |

| (2-((1H-Imidazol-1-yl)methyl)phenyl)methanamine | C11H13N3 | -NH2 at phenyl-2; imidazole-CH2 at phenyl-2 | 187.25 | Positional isomer; altered steric effects | 2, 15 |

| 3-(2-Methyl-1H-imidazol-1-yl)benzylamine | C11H13N3 | Methyl group on imidazole; -NH2 at phenyl-3 | 187.25 | Enhanced lipophilicity; possible improved bioavailability | 5 |

| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride | C12H15N3O·HCl | Methoxybenzyl group on imidazole; -NH2 at imidazole-4 | 253.73 | Increased steric bulk; potential CNS activity | 16 |

| (3-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)methanamine | C15H15N3 | Benzimidazole core; -NH2 at phenyl-3 | 237.30 | Extended aromatic system; IDO1 inhibitor (IC50 = 0.8 μM) | 9 |

| 1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one | C11H10N2O | Ketone (-CO-) instead of -NH2 | 205.30 | Intermediate for further functionalization | 14 |

Structural and Functional Differences

Positional Isomerism : The 2-substituted isomer () exhibits distinct electronic and steric properties compared to the 3-substituted parent compound. The imidazole’s proximity to the amine in the 2-position may hinder interactions with planar binding pockets (e.g., enzyme active sites) .

Substituent Effects: Methyl group on imidazole (): Enhances lipophilicity (logP increase) and may improve membrane permeability. Methoxybenzyl group (): Introduces electron-donating methoxy substituents, altering electronic density and metabolic stability.

Functional Group Replacements : Replacing the amine with a ketone () eliminates hydrogen-bonding capacity, reducing affinity for targets requiring polar interactions.

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution

A common and efficient route is the nucleophilic substitution of a halogenated phenylmethanamine derivative with imidazole under basic conditions.

- Starting materials: 3-halobenzylamine (e.g., 3-chlorobenzylamine or 3-bromobenzylamine).

- Nucleophile: Imidazole.

- Base: Strong bases such as sodium hydride or potassium carbonate.

- Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA).

- Conditions: Elevated temperatures (70–130 °C) to facilitate substitution.

This method involves the displacement of the halogen atom by the imidazole nitrogen, forming the C–N bond linking the imidazole to the phenylmethanamine framework.

Multi-Step Synthesis Involving Nitro-Substituted Intermediates

An alternative approach involves:

- Step 1: Nucleophilic substitution of 3-nitrohalobenzylamine derivatives with imidazole.

- Step 2: Catalytic hydrogenation or reduction of the nitro group to the corresponding amine.

This approach allows for the introduction of the amino group after the imidazole coupling, which can be advantageous for controlling regioselectivity and purity.

Catalytic Hydrogenation Details:

- Catalyst: Palladium on charcoal (Pd/C).

- Solvent: Polar protic solvents such as methanol or ethanol.

- Conditions: Hydrogen atmosphere, mild elevated temperature.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method to form C–N bonds between aryl halides and amines.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Phosphine ligands such as BINAP or Xantphos |

| Base | Sodium tert-butoxide, potassium carbonate |

| Solvent | Toluene, dioxane, or DMF |

| Temperature | 80–130 °C |

| Reaction Time | 12–24 hours |

This method provides high selectivity and yield, especially for sterically hindered substrates.

Representative Example from Patent Literature

A patent describing the synthesis of imidazole-substituted benzenamines outlines a procedure relevant to (3-(1H-Imidazol-1-yl)phenyl)methanamine:

- React 3-bromo-5-fluorobenzylamine with 1H-imidazole in the presence of sodium hydride in NMP at elevated temperature.

- Isolate the intermediate and purify by recrystallization.

- Optionally, perform catalytic hydrogenation if nitro intermediates are involved.

- Final product obtained as free base or hydrochloride salt.

This method emphasizes safety, cost-effectiveness, and scalability.

Data Table Summarizing Key Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-halobenzylamine, imidazole, NaH or K₂CO₃, DMF, 70–130 °C | Simple, direct, scalable | Requires activated halide |

| Nitro-Intermediate Reduction | Nitro-halobenzylamine, imidazole, Pd/C, H₂, MeOH, RT–50 °C | High regioselectivity | Multi-step, requires catalyst |

| Pd-Catalyzed Cross-Coupling | Aryl halide, imidazole, Pd catalyst, phosphine ligand, base | High yield, broad substrate scope | Expensive catalyst, ligand |

Research Findings and Optimization Notes

- Base selection is critical: Strong bases like sodium hydride promote efficient substitution but require careful handling.

- Solvent choice impacts reaction rate and yield: Polar aprotic solvents such as NMP and DMF enhance nucleophilicity of imidazole.

- Temperature control : Elevated temperatures (above 100 °C) improve reaction kinetics but may increase side reactions.

- Catalyst and ligand optimization in Pd-catalyzed methods can reduce reaction times and improve selectivity.

- Purification often involves recrystallization from solvents like heptane or chromatographic methods to ensure high purity.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms the formation of the imidazole-phenylmethanamine linkage.

- Mass Spectrometry: Confirms molecular weight and purity.

- HPLC: Used to monitor reaction progress and purity.

- IR Spectroscopy: Identifies characteristic NH and aromatic C–N stretches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(1H-imidazol-1-yl)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves introducing the imidazole ring to a substituted phenylmethanamine precursor. Key steps include:

- Nucleophilic aromatic substitution : Reacting halogenated phenylmethanamine derivatives with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Cross-coupling reactions : Using palladium catalysts (e.g., Suzuki-Miyaura coupling) to attach imidazole to boronic acid-functionalized phenylmethanamine .

- Critical Factors : Temperature, solvent polarity, and catalyst selection significantly impact regioselectivity and purity. For example, higher temperatures (>100°C) may lead to side reactions like oxidation of the amine group .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Core Methods :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of imidazole substitution and amine proton environments (e.g., δ ~3.8 ppm for CH₂NH₂) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~187.22 g/mol) and detects impurities .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported reactivity of halogenated derivatives (e.g., fluoro vs. chloro substituents)?

- Case Study : Fluorine at the para position ([3-fluoro-4-(imidazol-1-yl)phenyl]methanamine) enhances metabolic stability but reduces nucleophilic substitution reactivity compared to chloro analogs.

- Methodology :

- Compare electron density maps (via SHELX) to quantify steric/electronic effects. For example, fluorine’s electronegativity reduces aryl ring electron density, slowing SNAr reactions .

- Validate with DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers .

Q. What experimental designs are effective for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Approaches :

- Molecular docking : Use AutoDock Vina to predict binding poses with imidazole coordinating to metal ions (e.g., Zn²⁺ in metalloproteases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with histamine receptors .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess apoptosis induction via caspase-3 activation .

Q. How can researchers address discrepancies in reported pharmacological activity across structural analogs?

- Data Contradiction Analysis :

- Structural analogs : Compare (3-(imidazol-1-yl)phenyl)methanamine with [2-chloro-6-(imidazol-1-yl)phenyl]methanamine. Chlorine increases lipophilicity (LogP +0.5), altering membrane permeability and bioavailability .

- Dose-response profiling : Use Hill equation modeling to differentiate efficacy (Emax) and potency (EC₅₀) in receptor activation assays .

Methodological Considerations

Q. What strategies optimize regioselectivity during imidazole ring functionalization?

- Key Insights :

- Directing groups : Install nitro or methoxy groups on the phenyl ring to guide imidazole addition to the meta position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and minimizes decomposition of amine groups .

Q. How should researchers validate computational predictions of metabolic stability for this compound?

- Workflow :

- In silico tools : Use SwissADME to predict CYP450 metabolism sites (imidazole ring is prone to oxidation) .

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.